1-Chloro-2,2-dimethyl-3-(propan-2-yloxy)propane

Catalog No.
S13740660
CAS No.
M.F
C8H17ClO
M. Wt
164.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloro-2,2-dimethyl-3-(propan-2-yloxy)propane

Product Name

1-Chloro-2,2-dimethyl-3-(propan-2-yloxy)propane

IUPAC Name

1-chloro-2,2-dimethyl-3-propan-2-yloxypropane

Molecular Formula

C8H17ClO

Molecular Weight

164.67 g/mol

InChI

InChI=1S/C8H17ClO/c1-7(2)10-6-8(3,4)5-9/h7H,5-6H2,1-4H3

InChI Key

QMDGYVRHMPNJIZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC(C)(C)CCl

1-Chloro-2,2-dimethyl-3-(propan-2-yloxy)propane is an organic compound with the molecular formula C8H17ClO\text{C}_8\text{H}_{17}\text{ClO}. This compound features a chlorine atom, two methyl groups, and a propan-2-yloxy group, making it a chlorinated derivative of propane. Its structure can be visualized as a propane backbone with additional substituents that contribute to its unique chemical properties and reactivity. The presence of the chlorine atom allows for various chemical transformations, making it significant in both research and industrial applications .

  • Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as hydroxide ions (OH\text{OH}^-), alkoxide ions (RO\text{RO}^-), or amines (RNH2\text{RNH}_2). Common reagents include sodium hydroxide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
  • Elimination Reactions: Under basic conditions, this compound can undergo dehydrohalogenation to form alkenes. Potassium hydroxide in ethanol is often used for this purpose.
  • Oxidation Reactions: The compound can be oxidized to yield corresponding alcohols or ketones. Oxidizing agents like potassium permanganate or chromium trioxide in acidic medium are typically employed for these reactions.

Research into the biological activity of 1-Chloro-2,2-dimethyl-3-(propan-2-yloxy)propane is limited but suggests potential interactions within biological systems. The compound may exhibit effects related to its reactivity, particularly through substitution reactions with biomolecules. It has been studied for its potential role in biochemical pathways and its utility as a building block in drug development.

The synthesis of 1-Chloro-2,2-dimethyl-3-(propan-2-yloxy)propane typically involves the chlorination of 2,2-dimethyl-3-(propan-2-yloxy)propane. This can be achieved using thionyl chloride (SOCl2\text{SOCl}_2) or phosphorus trichloride (PCl3\text{PCl}_3) under controlled conditions. The reaction is generally conducted in inert solvents such as dichloromethane or chloroform at low temperatures to minimize side reactions. In industrial applications, continuous flow processes may be utilized to enhance yield and purity through precise control of reaction parameters .

1-Chloro-2,2-dimethyl-3-(propan-2-yloxy)propane has several notable applications:

  • Chemical Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
  • Biological Research: The compound is studied for its potential effects on biological systems.
  • Pharmaceutical Development: It is investigated as a building block for drug development.
  • Industrial Use: Utilized in the production of specialty chemicals and materials due to its unique reactivity .

Interactions of 1-Chloro-2,2-dimethyl-3-(propan-2-yloxy)propane with various nucleophiles have been explored in scientific studies. Its mechanism of action primarily involves nucleophilic substitution where the chlorine atom's electrophilicity plays a crucial role. Understanding these interactions helps elucidate its potential biological effects and applications in organic synthesis .

Similar compounds include:

Compound NameMolecular FormulaUnique Features
1-Chloro-3-isopropoxypropaneC6H13ClOContains an isopropoxy group instead of a propan-2-yloxy group.
1-Chloro-3-methoxypropaneC5H11ClOFeatures a methoxy group which alters reactivity patterns.
1-Bromo-2,2-dimethylpropaneC8H17BrBromine instead of chlorine; different reactivity due to halogen type.

These compounds share similar structural characteristics but differ in their substituents and halogen atoms, which significantly influence their chemical behavior and applications. The unique combination of substituents in 1-Chloro-2,2-dimethyl-3-(propan-2-yloxy)propane distinguishes it from these related compounds, particularly regarding its reactivity and potential applications in organic synthesis and pharmaceuticals .

XLogP3

2.7

Hydrogen Bond Acceptor Count

1

Exact Mass

164.0967929 g/mol

Monoisotopic Mass

164.0967929 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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